REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])(=O)=O.O[NH3+:13].O[NH3+].[C:16]12[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=1)[NH:21]C(=O)[O:19][C:17]2=O.[OH-].[Na+].[C:30](#[N:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O.C(O)C(C)C>[C:31]1([C:30]2[N:13]=[C:17]([C:16]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH2:21])[O:19][N:37]=2)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:0.1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
392 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for five hours It
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated back up to 80° C.
|
Type
|
DISTILLATION
|
Details
|
The isobutanol was then distilled off quantitatively
|
Type
|
ADDITION
|
Details
|
by introducing steam
|
Type
|
FILTRATION
|
Details
|
the coarsely crystalline residue was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 g | |
YIELD: CALCULATEDPERCENTYIELD | 147.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |